molecular formula C23H25N3O4 B297565 4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide

4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide

Cat. No.: B297565
M. Wt: 407.5 g/mol
InChI Key: HFUFOVVKWOOACB-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide, also known as MPBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of butanamide and has a unique molecular structure that makes it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide involves the formation of covalent bonds between the compound and the biological molecules it interacts with. This interaction can lead to changes in the structure and function of these molecules, which can have a significant impact on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of various enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide in laboratory experiments is its ability to interact with a wide range of biological molecules, making it a versatile tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide, including the development of new drugs based on its structure and the study of its interactions with various biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique molecular structure and ability to interact with a wide range of biological molecules make it a valuable tool for studying various cellular processes and developing new drugs. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects associated with its use.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with propargyl bromide to form 4-methoxyphenylpropargyl ether. This compound is then reacted with 4-(2-aminoethyl)benzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to produce the final product, this compound.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide has been widely used in scientific research due to its ability to interact with various biological molecules such as proteins, enzymes, and nucleic acids. This compound has been shown to have potential applications in drug discovery, as it can be used to identify potential drug targets and to study the mechanisms of action of various drugs.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-oxo-2-[(2E)-2-[(4-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]butanamide

InChI

InChI=1S/C23H25N3O4/c1-3-15-30-21-13-9-19(10-14-21)16-25-26-23(28)17-24-22(27)6-4-5-18-7-11-20(29-2)12-8-18/h1,7-14,16H,4-6,15,17H2,2H3,(H,24,27)(H,26,28)/b25-16+

InChI Key

HFUFOVVKWOOACB-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC#C

SMILES

COC1=CC=C(C=C1)CCCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC#C

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC#C

Origin of Product

United States

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